molecular formula C3H3ClN4O B601325 1H-TETRAZOLE-1-ACETYL CHLORIDE CAS No. 41223-92-1

1H-TETRAZOLE-1-ACETYL CHLORIDE

Cat. No.: B601325
CAS No.: 41223-92-1
M. Wt: 146.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-TETRAZOLE-1-ACETYL CHLORIDE is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring attached to an acetyl chloride group, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-TETRAZOLE-1-ACETYL CHLORIDE typically involves the reaction of (1H-Tetrazol-1-yl)acetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the reactive nature of acetyl chloride and the potential release of toxic gases .

Chemical Reactions Analysis

Types of Reactions: 1H-TETRAZOLE-1-ACETYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(tetrazol-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOFJBFYVRQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.58 g of 2-(tetrazol-1-yl)-acetic acid are suspended in 27 ml of absolute methylene chloride, and 1.9 ml of 1-chloro-1-dimethylaminoisobutene (CDIB) are added. After stirring for 30 minutes at room temperature, a further 0.5 ml of CDIB is added and stirring is continued for a further 90 minutes. This solution of the acid chloride [IR (methylene chloride): 3.20, 5.57 μm] is further reacted directly.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(1H-tetrazol-1-yl)acetic acid 3 (1 gm, 7.81 mmol) in benzene (20 mL) was added oxalyl chloride (1.5 g, 11.81 mmol) and a catalytic amount of DMF. The reaction mixture was stirred at room temperature for 3 hrs. The reaction mixture was concentrated under vacuum and the crude acid chloride 4 obtained was used for the next step without any purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-TETRAZOLE-1-ACETYL CHLORIDE
Reactant of Route 2
1H-TETRAZOLE-1-ACETYL CHLORIDE
Reactant of Route 3
Reactant of Route 3
1H-TETRAZOLE-1-ACETYL CHLORIDE
Reactant of Route 4
Reactant of Route 4
1H-TETRAZOLE-1-ACETYL CHLORIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-TETRAZOLE-1-ACETYL CHLORIDE
Reactant of Route 6
1H-TETRAZOLE-1-ACETYL CHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.